6-bromo-2-N-ethylpyridine-2,3-diamine
Beschreibung
6-Bromo-2-N-ethylpyridine-2,3-diamine is a brominated pyridine derivative featuring an ethylamine substituent at the 2-position and two amino groups at the 2- and 3-positions of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines, which exhibit diverse biological activities . Its structural uniqueness arises from the electron-withdrawing bromine atom and the electron-donating ethylamine group, which influence reactivity and interaction with biological targets. Spectral characterization (e.g., $^{13}\text{C}$ NMR, IR) and elemental analysis are standard methods for confirming its structure .
Eigenschaften
IUPAC Name |
6-bromo-2-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEFHFGOHRGCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-N-ethylpyridine-2,3-diamine typically involves the bromination of 2-N-ethylpyridine-2,3-diamine. One common method is the reaction of 2-N-ethylpyridine-2,3-diamine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-2-N-ethylpyridine-2,3-diamine may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to enhance the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-N-ethylpyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include reduced amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-N-ethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-2-N-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine atom and the ethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-methylpyridine-2,3-diamine (59352-90-8)
- Structure : Differs by a methyl group at the 6-position instead of an ethylamine at the 2-position.
- Properties : Molecular weight 202.05 g/mol; melting point 161–162°C. The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the ethylamine substituent in 6-bromo-2-N-ethylpyridine-2,3-diamine .
- Applications : Used in anticancer and antimicrobial agent synthesis.
5-Bromo-4-methyl-pyridine-2,3-diamine (41230-93-7)
6-Bromo-2-chloro-4-iodopyridin-3-amine
- Structure : Halogen-rich (Br, Cl, I) at positions 2, 4, and 5.
- Applications : High halogen content enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in drug discovery .
Heterocyclic Derivatives
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-bromo (152941-69-0)
Imidazo[4,5-b]pyridine Derivatives
Antimicrobial Activity
- 6-Bromo-2-N-ethylpyridine-2,3-diamine Derivatives : Exhibit broad-spectrum activity due to the imidazo[4,5-b]pyridine core, which disrupts bacterial cell membranes .
- Benzene-1,3-diamine Analogues : Less active than pyridine-based diamines, highlighting the pyridine ring's role in enhancing antibacterial potency .
Anticancer Potential
- Benzo[g]quinoxaline Derivatives: Synthesized from naphthalene diamines, these compounds (e.g., compound 3 in ) show submicromolar IC$_{50}$ values against MCF-7 cells by inducing apoptosis via Bax/Bcl-2 modulation. Pyridine diamines may offer similar mechanisms but with improved solubility .
Anti-HIV Activity
- Cyclam-Polyamine Conjugates: Macrocyclic compounds with pyridine or aminophenyl groups exhibit anti-HIV-1 activity via CCR5 receptor antagonism. The ethylamine group in 6-bromo-2-N-ethylpyridine-2,3-diamine could mimic these interactions but lacks the macrocycle's rigidity .
Physicochemical and Commercial Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
